2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-isobutylacetamide
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Overview
Description
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the nonsense-mediated mRNA decay (NMD) pathway . This pathway plays a crucial role in the cellular quality control system by eliminating mRNA transcripts that contain premature termination codons .
Mode of Action
The compound interacts with its target by inhibiting the NMD pathway in a dose-dependent manner . It has been shown to dock reversibly within a SMG7 pocket , disrupting the SMG7-UPF1 interaction and preventing their complex formation .
Biochemical Pathways
By inhibiting the NMD pathway, the compound affects the stability of mRNA transcripts. Specifically, it enhances the stability of premature termination codon (PTC) mutated p53 mRNA in N417 and HDQP-1 cells .
Pharmacokinetics
It is soluble in dmso at 10 mg/ml , which suggests it may have good bioavailability
Result of Action
The inhibition of the NMD pathway by this compound leads to an increase in the expression of PTC mutated p53 . This, in turn, leads to increased mRNA levels of p21, Bax, and PUMA , which are downstream targets of p53 .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its stability may be affected by light and temperature, as it is recommended to be stored in a dark place at -20°C . Additionally, its efficacy may be influenced by the presence of other compounds. For instance, it has been shown to act synergistically with G418 to increase p53 expression in PTC mutant cells .
Biochemical Analysis
Biochemical Properties
The compound interacts with several biomolecules, notably SMG7, a protein involved in the NMD pathway . It docks reversibly within a SMG7 pocket, disrupting SMG7-UPF1 interaction and preventing their complex formation .
Cellular Effects
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-isobutylacetamide has been shown to enhance the stability of PTC mutated p53 mRNA in N417 and HDQP-1 cells . It does not affect the stability of wild-type p53 in U2OS cells .
Molecular Mechanism
The compound exerts its effects at the molecular level by disrupting the interaction between SMG7 and UPF1, two key proteins in the NMD pathway . This disruption prevents the formation of the SMG7-UPF1 complex, thereby inhibiting NMD .
Temporal Effects in Laboratory Settings
The compound has been shown to inhibit NMD in a dose-dependent manner . It is stable and does not display any toxicity (>50 µM) in multiple cell lines .
Metabolic Pathways
The compound is involved in the NMD pathway, a key cellular process for eliminating mRNAs that contain premature stop codons .
Properties
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-9(2)8-17-15(20)7-14-16(21)19-13-6-11(4)10(3)5-12(13)18-14/h5-6,9,14,18H,7-8H2,1-4H3,(H,17,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDWQNWCPJFHFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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